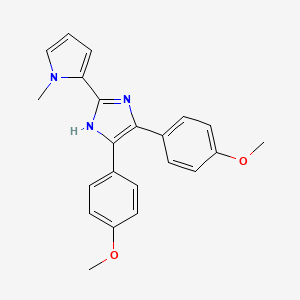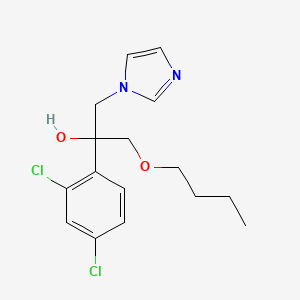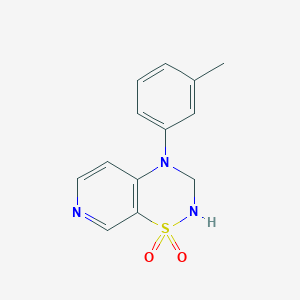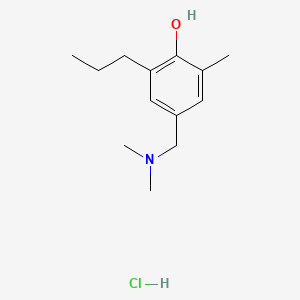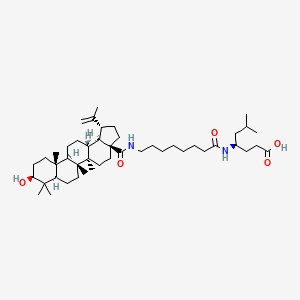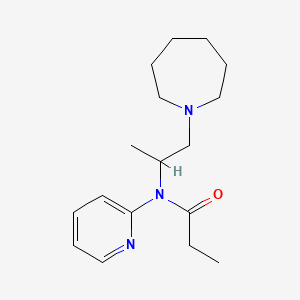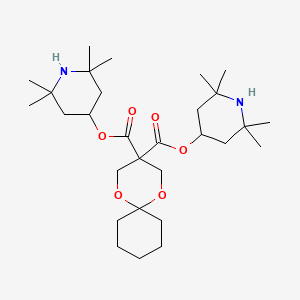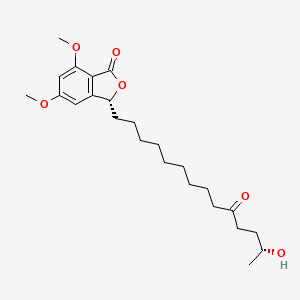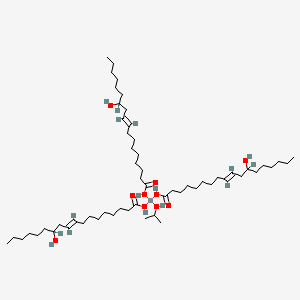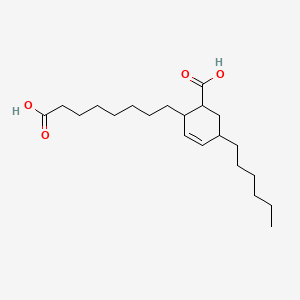
6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a unique polycarboxylic acid that has been commercially available for over 15 years . This compound is known for its high purity and light color, making it an attractive component in various industrial applications . It is a C-21 dicarboxylic acid with significant potential in the formulation of soaps and detergents due to its ability to act as a hydrotrope, increasing the solubility of nonionic surfactants in aqueous solutions .
Preparation Methods
The preparation of 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid involves the addition of acrylic acid to conjugated linoleic acid in a Diels-Alder type reaction . This synthetic route is unique and has made the commercial production of this compound feasible . The industrial production methods focus on achieving high purity (>97%) and light color, which are essential for its application in various formulations .
Chemical Reactions Analysis
6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid involves its ability to reduce surface tension in formulations, thereby improving detergency . As an anionic fatty acid derivative, it interacts with nonionic surfactants to provide clear formulations and inhibit gel formation in high-solids fatty acid soap solutions . The molecular targets and pathways involved include the interaction with surfactant molecules, leading to enhanced solubility and stability of the formulations .
Comparison with Similar Compounds
6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is unique compared to other similar compounds due to its high purity, light color, and significant hydrotropic properties . Similar compounds include:
- Adipic acid
- Sebacic acid
- Zeleic acid
- C36 dimer acid
These compounds share some characteristics with this compound but differ in their molecular structure and specific applications .
Properties
CAS No. |
42763-46-2 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(7-carboxyheptyl)-5-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
JMUKALCRCFJQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(C(C=C1)CCCCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
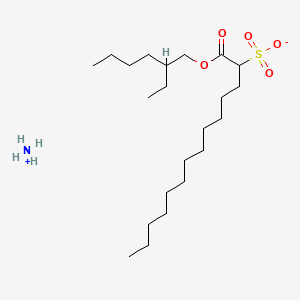
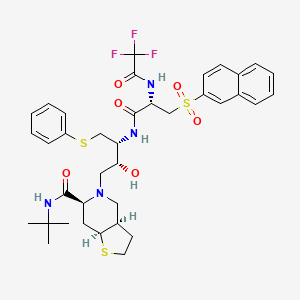
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
